molecular formula C7H2ClF2IO B1399715 2,4-Difluoro-5-iodobenzoyl chloride CAS No. 1131640-48-6

2,4-Difluoro-5-iodobenzoyl chloride

Cat. No. B1399715
M. Wt: 302.44 g/mol
InChI Key: OAWWBFPFJBPCTN-UHFFFAOYSA-N
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Patent
US07994194B2

Procedure details

To a solution of 11 (74.0 g, 260 mmol) in toluene (370 mL) was added thionyl chloride (95 mL, 1300 mmol) in DMF (2.5 mL, 26 mmol) and the mixture was heated to reflux for 4 h. The mixture was cooled to approximately 60° C. and filtered to remove insoluble material. The filtrate was concentrated under reduced pressure and residual thionyl chloride was co-evaporated with toluene (2×120 mL) to give crude 12 which was used without purification.
Name
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([I:12])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:15])=O.CN(C=O)C>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([I:12])=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)F)I
Name
Quantity
95 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
370 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure and residual thionyl chloride
CUSTOM
Type
CUSTOM
Details
to give crude 12 which
CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1)F)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.